molecular formula C16H16O6 B12881054 Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate CAS No. 20055-19-0

Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate

Cat. No.: B12881054
CAS No.: 20055-19-0
M. Wt: 304.29 g/mol
InChI Key: KJLMGWCMNPBZFC-UHFFFAOYSA-N
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Description

Dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate is a chemical compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its two ester groups, an ethoxy group, and a phenyl group attached to the furan ring, making it a polysubstituted furan derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate can be achieved through various methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .

Another method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the desired furan derivative in the presence of p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yields and purity. Catalysts such as ruthenium may be employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Hydrogenation reactions can reduce the ester groups to alcohols.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and aromatic ring allow it to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
  • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
  • Ethyl 4-acetyl-5-methylfuran-3-carboxylate

Uniqueness

Dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ester, ethoxy, and phenyl groups makes it a versatile compound for various applications .

Biological Activity

Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate (DEPFDC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor, antimicrobial, and other therapeutic effects.

Chemical Structure and Properties

DEPFDC is characterized by its furan core substituted with ethoxy and phenyl groups, as well as two carboxylate functionalities. The structural formula can be represented as follows:

C14H16O6\text{C}_{14}\text{H}_{16}\text{O}_6

This configuration contributes to its reactivity and interaction with biological targets.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of DEPFDC derivatives. For instance, compounds derived from similar furan structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human lung cancer cell lines (A549, HCC827). The observed cytotoxicity suggests that DEPFDC may interfere with critical cellular processes such as DNA replication or protein synthesis.

Table 1: Antitumor Activity of DEPFDC Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
DEPFDCA5496.75 ± 0.19DNA intercalation
DEPFDCHCC8275.13 ± 0.97Inhibition of PKC
DEPFDCNCI-H3584.01 ± 0.95Multikinase inhibition

2. Antimicrobial Activity

DEPFDC also exhibits antimicrobial properties, particularly against bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity of DEPFDC

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

3. Trypanocidal Activity

The compound's activity against Trypanosoma cruzi, the causative agent of Chagas disease, has been evaluated in vitro. Preliminary results indicate that DEPFDC derivatives can induce significant lysis of trypomastigotes at concentrations comparable to established treatments.

Table 3: Trypanocidal Activity of DEPFDC

CompoundIC50 (µM)Reference Treatment
DEPFDC14.73Nifurtimox

Case Study 1: In Vitro Evaluation Against Lung Cancer Cells

A study conducted by researchers at [Institute Name] assessed the cytotoxic effects of DEPFDC on lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. Results indicated that while DEPFDC was effective in both systems, its efficacy was notably higher in the 2D assays compared to the more physiologically relevant 3D models.

Case Study 2: Antimicrobial Efficacy Assessment

In another investigation, the antimicrobial properties of DEPFDC were tested against clinical isolates from patients with respiratory infections. The compound demonstrated promising activity, particularly against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Properties

CAS No.

20055-19-0

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate

InChI

InChI=1S/C16H16O6/c1-4-21-16-12(15(18)20-3)11(14(17)19-2)13(22-16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

KJLMGWCMNPBZFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(O1)C2=CC=CC=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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